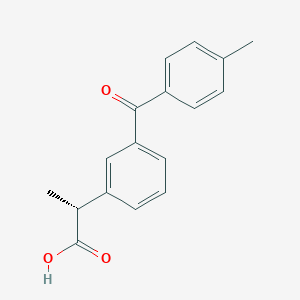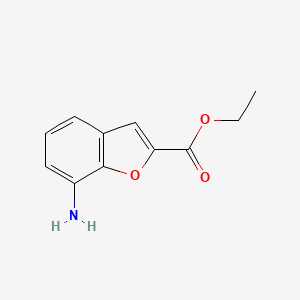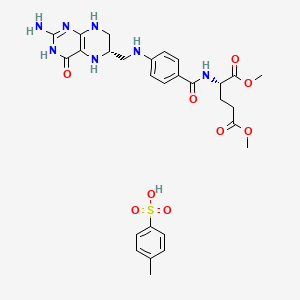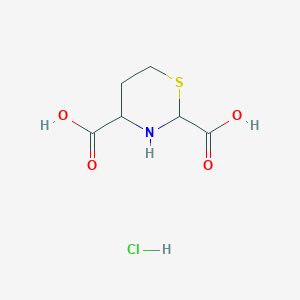
1,3-Dibutyl-3,6-dihydropyrimidin-1-ium Bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibutyl-3,6-dihydropyrimidin-1-ium Bromide is a chemical compound that has garnered interest in various fields of scientific research. It is known for its role as a byproduct in the synthesis of Carboplatin-d4, an analog of Cisplatin with reduced nephrotoxicity
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dibutyl-3,6-dihydropyrimidin-1-ium Bromide can be synthesized through various synthetic routes. One common method involves the reaction of appropriate pyrimidine derivatives with butyl bromide under controlled conditions. The reaction typically requires a solvent such as acetonitrile or dimethylformamide (DMF) and a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters.
化学反応の分析
Types of Reactions
1,3-Dibutyl-3,6-dihydropyrimidin-1-ium Bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in a polar aprotic solvent like DMF.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.
科学的研究の応用
1,3-Dibutyl-3,6-dihydropyrimidin-1-ium Bromide has several scientific research applications:
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 1,3-Dibutyl-3,6-dihydropyrimidin-1-ium Bromide involves its interaction with specific molecular targets and pathways. In the context of its antineoplastic activity, the compound may interfere with DNA replication and repair processes, leading to the inhibition of cancer cell growth . The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
Carboplatin-d4: An analog of Cisplatin with reduced nephrotoxicity.
Dihydropyrimidinones: Compounds with similar structural features and potential biological activities.
Uniqueness
1,3-Dibutyl-3,6-dihydropyrimidin-1-ium Bromide is unique due to its specific chemical structure and its role as a byproduct in the synthesis of Carboplatin-d4
特性
分子式 |
C12H23BrN2 |
|---|---|
分子量 |
275.23 g/mol |
IUPAC名 |
1,3-dibutyl-4H-pyrimidin-3-ium;bromide |
InChI |
InChI=1S/C12H23N2.BrH/c1-3-5-8-13-10-7-11-14(12-13)9-6-4-2;/h7,10,12H,3-6,8-9,11H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
LFCPPYLNXDGMRB-UHFFFAOYSA-M |
正規SMILES |
CCCCN1C=CC[N+](=C1)CCCC.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



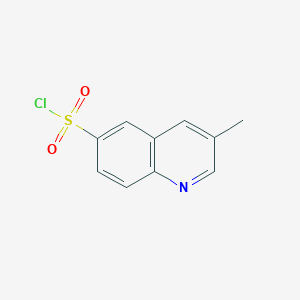
![2-[3-oxo-3-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one](/img/structure/B13854108.png)
![[(6R,8aS)-7-benzoyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13854121.png)
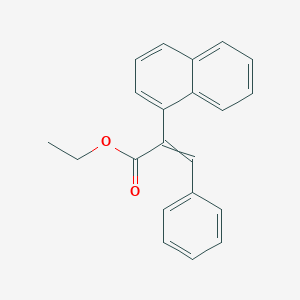
![Tert-butyl 4-[5-chloro-2-(1-hydroxypropyl)-4-methylphenyl]piperazine-1-carboxylate](/img/structure/B13854127.png)
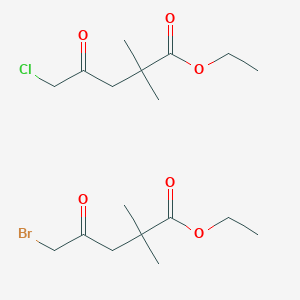
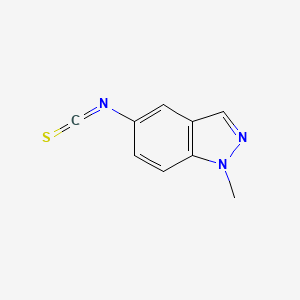
![6-(4-((4-Carboxybutyl)amino)phenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13854143.png)
